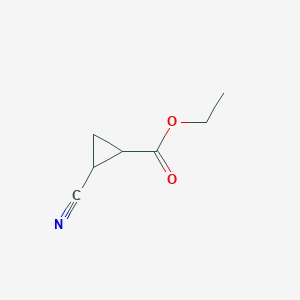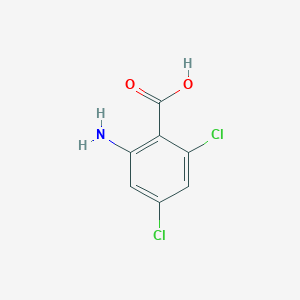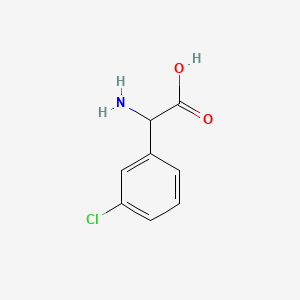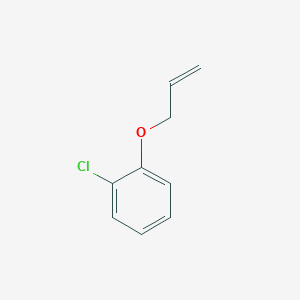
三甲基硅甲基叠氮
描述
Trimethylsilylmethyl azide is an organosilicon compound with the molecular formula C4H11N3Si. It is a colorless to yellow liquid that is used as a reagent in organic synthesis.
科学研究应用
Trimethylsilylmethyl azide has a wide range of applications in scientific research:
-
Organic Synthesis: : It is used as a reagent for introducing azide groups into organic molecules, which can be further transformed into amines, amides, and other functional groups .
-
Click Chemistry: : It is employed in click chemistry for the synthesis of triazoles, which are important in medicinal chemistry and materials science .
-
Bioconjugation: : The azide group can be used for bioconjugation reactions, allowing the attachment of biomolecules to various surfaces or other biomolecules .
作用机制
Target of Action
Trimethylsilylmethyl azide is a reagent in organic chemistry, serving as the equivalent of hydrazoic acid . It is primarily used in the synthesis of various organic compounds . Its primary targets are organic molecules that can undergo reactions with azides .
Mode of Action
Trimethylsilylmethyl azide interacts with its targets through a variety of chemical reactions. One of the key reactions is its hydrolysis to hydrazoic acid . This compound can also add to ketones and aldehydes to give the siloxy azides and subsequently tetrazoles . It has the ability to ring-open epoxides to give azido alcohols .
Biochemical Pathways
The biochemical pathways affected by Trimethylsilylmethyl azide are largely dependent on the specific organic molecules it is reacting with. For instance, in the reaction with ketones and aldehydes, it leads to the formation of siloxy azides and subsequently tetrazoles . These products can then participate in further biochemical reactions.
Result of Action
The result of Trimethylsilylmethyl azide’s action is the formation of new organic compounds through various chemical reactions. For example, it can lead to the formation of siloxy azides and subsequently tetrazoles when reacted with ketones and aldehydes . These products can then be used as intermediates in the synthesis of more complex organic compounds.
生化分析
Biochemical Properties
Trimethylsilylmethyl azide plays a significant role in biochemical reactions, particularly in the amination of organometallic compounds and the preparation of heterocyclic compounds . It interacts with various enzymes and proteins, facilitating the formation of azides and subsequent cycloaddition reactions. The compound’s ability to form stable adducts with aldehydes and ketones highlights its importance in biochemical synthesis . Additionally, trimethylsilylmethyl azide is involved in the formation of siloxy azides, which are crucial intermediates in the synthesis of tetrazoles .
Cellular Effects
Trimethylsilylmethyl azide has been shown to influence cellular processes significantly. It exhibits antiviral potency and inhibitory effects on replicon cells, which are tumor cells that replicate DNA without regulation by host cell proteins . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is profound, as it can induce changes in the expression of specific genes and alter metabolic fluxes within the cell . These effects make trimethylsilylmethyl azide a valuable tool for studying cellular functions and developing therapeutic strategies.
Molecular Mechanism
At the molecular level, trimethylsilylmethyl azide exerts its effects through various binding interactions with biomolecules. It can hydrolyze to form hydrazoic acid, which further reacts with other biomolecules . The compound’s ability to add to ketones and aldehydes to form siloxy azides and subsequently tetrazoles is a key aspect of its mechanism of action . Additionally, trimethylsilylmethyl azide can ring-open epoxides to give azido alcohols, demonstrating its versatility in biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trimethylsilylmethyl azide change over time due to its stability and degradation properties. The compound is thermally stable and can be stored under inert gas to prevent degradation . Long-term studies have shown that trimethylsilylmethyl azide maintains its reactivity and efficacy in various biochemical reactions over extended periods . Its sensitivity to moisture necessitates careful handling and storage to ensure consistent results in experimental settings .
Dosage Effects in Animal Models
The effects of trimethylsilylmethyl azide vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant biochemical activity . At higher doses, trimethylsilylmethyl azide can induce toxic effects, including adverse impacts on cellular function and metabolism . These threshold effects highlight the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
Trimethylsilylmethyl azide is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate various biochemical reactions. The compound’s hydrolysis to hydrazoic acid and subsequent reactions with other biomolecules are key aspects of its metabolic activity . Additionally, trimethylsilylmethyl azide’s involvement in the formation of siloxy azides and tetrazoles underscores its role in metabolic flux and the regulation of metabolite levels .
Transport and Distribution
Within cells and tissues, trimethylsilylmethyl azide is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components . These factors determine its efficacy and activity in various biochemical processes.
Subcellular Localization
Trimethylsilylmethyl azide’s subcellular localization is crucial for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . Its localization within organelles such as the endoplasmic reticulum and mitochondria influences its reactivity and interactions with other biomolecules . Understanding the subcellular distribution of trimethylsilylmethyl azide is essential for elucidating its biochemical roles and applications.
准备方法
Trimethylsilylmethyl azide can be synthesized through the reaction of trimethylsilylmethyl chloride with sodium azide. The reaction is typically carried out in an inert solvent such as ether under anhydrous conditions to prevent the formation of hydrazoic acid . The reaction proceeds as follows:
(CH3)3SiCH2Cl+NaN3→(CH3)3SiCH2N3+NaCl
化学反应分析
Trimethylsilylmethyl azide undergoes several types of chemical reactions:
-
Hydrolysis: : In the presence of water, it hydrolyzes to form trimethylsilylmethyl alcohol and hydrazoic acid .
(CH3)3SiCH2N3+H2O→(CH3)3SiCH2OH+HN3
-
Cycloaddition Reactions: : It reacts with acetylenic dipolarophiles to form triazoles .
(CH3)3SiCH2N3+RC≡CR′→(CH3)3SiCH2C2N3R′
-
Amination: : It can be used for the amination of aryl Grignard reagents or aryl-lithium compounds .
相似化合物的比较
Trimethylsilylmethyl azide can be compared with other similar compounds such as trimethylsilyl azide and azidomethyltrimethylsilane:
-
Trimethylsilyl azide: : This compound has a similar structure but lacks the methylene group. It is also used as a reagent in organic synthesis for introducing azide groups .
-
Azidomethyltrimethylsilane: : This compound is structurally similar but has different reactivity due to the presence of the methylene group. It is used in similar applications but may have different reaction conditions and outcomes .
Trimethylsilylmethyl azide is unique due to its specific reactivity and the presence of both the trimethylsilyl and azide groups, making it a versatile reagent in organic synthesis.
属性
IUPAC Name |
azidomethyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3Si/c1-8(2,3)4-6-7-5/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBUFTCADGLKAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236487 | |
| Record name | Trimethylsilylmethyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87576-94-1 | |
| Record name | Trimethylsilylmethyl azide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087576941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylsilylmethyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilylmethyl Azide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes trimethylsilylmethyl azide a valuable reagent in organic synthesis?
A1: Trimethylsilylmethyl azide (TMSMA) acts as a synthetic equivalent of methyl azide, offering greater stability and controlled reactivity. [, ] This makes it particularly useful for introducing nitrogen-containing functional groups into molecules. For example, it reacts with aryl Grignard reagents and aryl-lithium compounds, enabling the amination of these species. []
Q2: How does TMSMA react with acetylenic dipolarophiles?
A2: TMSMA undergoes [3+2] cycloaddition reactions with acetylenic dipolarophiles, yielding triazole derivatives. [] The trimethylsilyl group can be subsequently transformed using various reagents, such as aldehydes and water in the presence of fluoride ions, further diversifying the synthetic possibilities. []
Q3: Can TMSMA be used in reactions with aromatic acid derivatives?
A3: Yes, TMSMA reacts with aromatic acid derivatives in the presence of potassium fluoride and crown ether. [, ] Interestingly, the product distribution depends on the starting material. For instance, reactions with acid halides primarily produce triazine, methanediamine, and benzamide derivatives. In contrast, reactions with acid anhydrides yield tertiary amines along with methanediamine and benzamide. []
Q4: Are there any examples of TMSMA being used in stereospecific reactions?
A4: TMSMA plays a crucial role in the stereospecific synthesis of both secondary (sec-) and tertiary (tert-) alkyl azides from alcohols. [, ] This method utilizes an innovative oxidation-reduction condensation reaction employing phenyl diphenylphosphinite and TMSMA, showcasing its versatility in complex synthetic schemes. [, ]
Q5: Has TMSMA found applications in material science or catalysis?
A5: TMSMA has proven useful in synthesizing multisubstituted C2-symmetric ansa-metallocenes. [] These compounds, particularly zirconocenes, are important catalysts in olefin polymerization. The incorporation of TMSMA-derived functionalities allows for fine-tuning the catalyst structure and, consequently, its activity and selectivity in propylene polymerization, even at elevated temperatures. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1267138.png)


![4-Azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B1267143.png)


![Benzo[b]thiophen-5-amine](/img/structure/B1267150.png)







